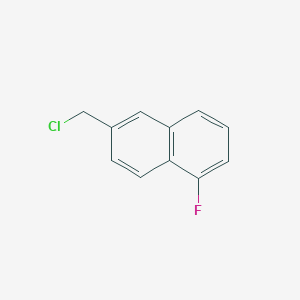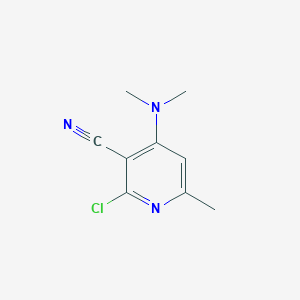![molecular formula C12H10N2O B11902235 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-70-1](/img/structure/B11902235.png)
4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl group at the 4-position and an aldehyde group at the 5’-position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of 4-methylpyridine is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde, often employs continuous flow reactors to optimize reaction conditions and improve yields. The use of homogeneous and heterogeneous catalysts is common to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 4-Methyl-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials, including polymers and supramolecular structures.
Wirkmechanismus
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde largely depends on its role as a ligand in coordination complexes. The bipyridine core coordinates with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 3,3’-Bipyridine
Comparison: 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which provide distinct reactivity compared to other bipyridine derivatives. For example, 2,2’-bipyridine and 4,4’-bipyridine are primarily used as ligands in coordination chemistry, but they lack the functional groups that enable further chemical modifications .
Eigenschaften
CAS-Nummer |
1346686-70-1 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-(4-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI-Schlüssel |
GIMAQHTWSRTIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
